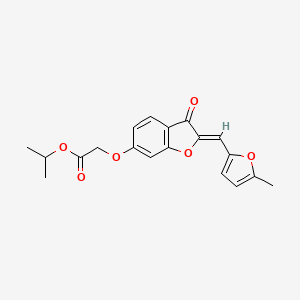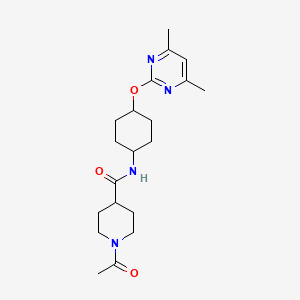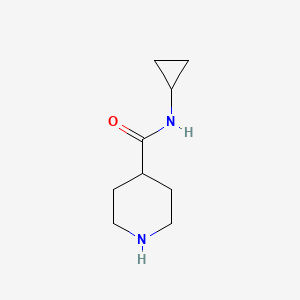
4-Methyl-1-(methylamino)cyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-1-(methylamino)cyclohexanecarbonitrile” is a chemical compound with the CAS Number: 790263-34-2 . It has a molecular weight of 152.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 152.24 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research Building Block
- (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, a derivative of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, is synthesized for pharmaceutical research. This compound serves as a highly functionalized and potentially useful building block in pharmaceutical research, prepared via an efficient two-step sequence from readily available materials (Bish et al., 2010).
Radical Cyclization in Organic Chemistry
- Radical cyclization of compounds similar to this compound, such as 1-(2-bromophenylamino)cyclohexanecarbonitriles, leads to the formation of spiro[2H-indole-2-cyclohexan]-3(1H)-imines and related compounds. This process is pivotal in organic synthetic methods for constructing complex molecular architectures (Sulsky et al., 1999).
Material Science and Polymer Research
- In material science, derivatives of this compound are used in electrostatic polymer processing. For instance, isotactic poly(4-methyl-1-pentene) fibrous membranes, involving cyclohexane as a solvent, demonstrate various morphologies useful in medical applications. The study of different solvent systems, including cyclohexane mixtures, is essential for understanding and improving the properties of these polymers (Lee et al., 2006).
Photochemical Studies
- The compound 4-methyl-2-quinolinecarbonitrile, closely related to this compound, has been studied for its photochemical properties. Research in this area focuses on the effects of external magnetic fields on the photosubstitution reactions of such compounds, which is significant in understanding photochemical reaction mechanisms (Hata & Nishida, 1985).
Anticonvulsant Enaminones
- Cyclohexenecarbonitriles, structurally similar to this compound, are significant in the synthesis of anticonvulsant enaminones. These compounds are valuable for medicinal chemistry, particularly in developing treatments for epilepsy (Kubicki et al., 2000).
Chemical Synthesis and Reactions
- The conversion of ketones to nitriles, specifically cyclohexanecarbonitrile, is an important process in chemical synthesis. Such transformations are key in preparing various intermediates used in a wide range of chemical and pharmaceutical applications (Wender et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-1-(methylamino)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYWYHKMZWCSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)
![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)

![6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2413045.png)
![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2413049.png)
amine dihydrochloride](/img/no-structure.png)


